Mcl1-IN-8
Overview
Description
CLZ-8, also known as Compound 8, is an orally active inhibitor of the interaction between myeloid cell leukemia 1 (Mcl-1) and p53 upregulated modulator of apoptosis (PUMA). It has a dissociation constant (K_i) of 0.3 μM. This compound exhibits dual activity by reducing PUMA-dependent apoptosis while deactivating Mcl-1-mediated anti-apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CLZ-8 involves multiple steps, including the formation of key intermediates through various organic reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of common organic reagents and catalysts under controlled conditions to achieve high purity and yield .
Industrial Production Methods
Industrial production of CLZ-8 likely involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
CLZ-8 undergoes various chemical reactions, including:
Oxidation: CLZ-8 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert CLZ-8 into reduced forms with different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under controlled conditions.
Major Products Formed
Scientific Research Applications
CLZ-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the interaction between Mcl-1 and PUMA, and to develop new inhibitors targeting this pathway.
Biology: Investigated for its role in modulating apoptosis and its potential use in studying cell death mechanisms.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit Mcl-1-mediated anti-apoptosis in cancer cells.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting apoptosis pathways
Mechanism of Action
CLZ-8 exerts its effects by inhibiting the interaction between Mcl-1 and PUMA. This inhibition leads to the reduction of PUMA-dependent apoptosis and the deactivation of Mcl-1-mediated anti-apoptosis in cancer cells. The molecular targets involved include Mcl-1 and PUMA, and the pathways affected are those related to apoptosis and cell survival .
Comparison with Similar Compounds
Similar Compounds
ABT-199: A selective Bcl-2 inhibitor with similar anti-apoptotic activity.
Navitoclax: Targets multiple Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Bcl-w.
S63845: A selective Mcl-1 inhibitor with potent anti-cancer activity
Uniqueness of CLZ-8
CLZ-8 is unique due to its dual activity in reducing PUMA-dependent apoptosis while deactivating Mcl-1-mediated anti-apoptosis. This dual mechanism makes it a valuable tool for studying apoptosis pathways and developing new therapeutic strategies for cancer treatment .
Properties
IUPAC Name |
(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[(4-phenylphenyl)methylidene]-1,3-thiazol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c26-15-14-24-10-12-25(13-11-24)22-23-21(27)20(28-22)16-17-6-8-19(9-7-17)18-4-2-1-3-5-18/h1-9,16,26H,10-15H2/b20-16- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEWMFVUBLAYJT-SILNSSARSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC(=O)C(=CC3=CC=C(C=C3)C4=CC=CC=C4)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCO)C2=NC(=O)/C(=C/C3=CC=C(C=C3)C4=CC=CC=C4)/S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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